

A Comprehensive Technical Guide to Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Cat. No.: B1362130

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 3-aminobenzo[b]thiophene-2-carboxylate**, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Properties

Methyl 3-aminobenzo[b]thiophene-2-carboxylate is a stable, solid compound under standard conditions. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in synthetic and analytical applications.

Property	Value	Reference
Molecular Weight	207.25 g/mol	[1] [2]
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[1] [2]
CAS Number	35212-85-2	
Appearance	Yellow to brown crystalline powder	[3]
Melting Point	108-112 °C	[3]
Purity (Typical)	≥97%	[1] [2]
IUPAC Name	methyl 3-amino-1-benzothiophene-2-carboxylate	[3]
InChI Key	VLHHEYMZLXKSQO-UHFFFAOYSA-N	[1] [2]
SMILES	COC(=O)C1=C(N)C2=CC=CC=C2S1	[3]

Spectroscopic Data

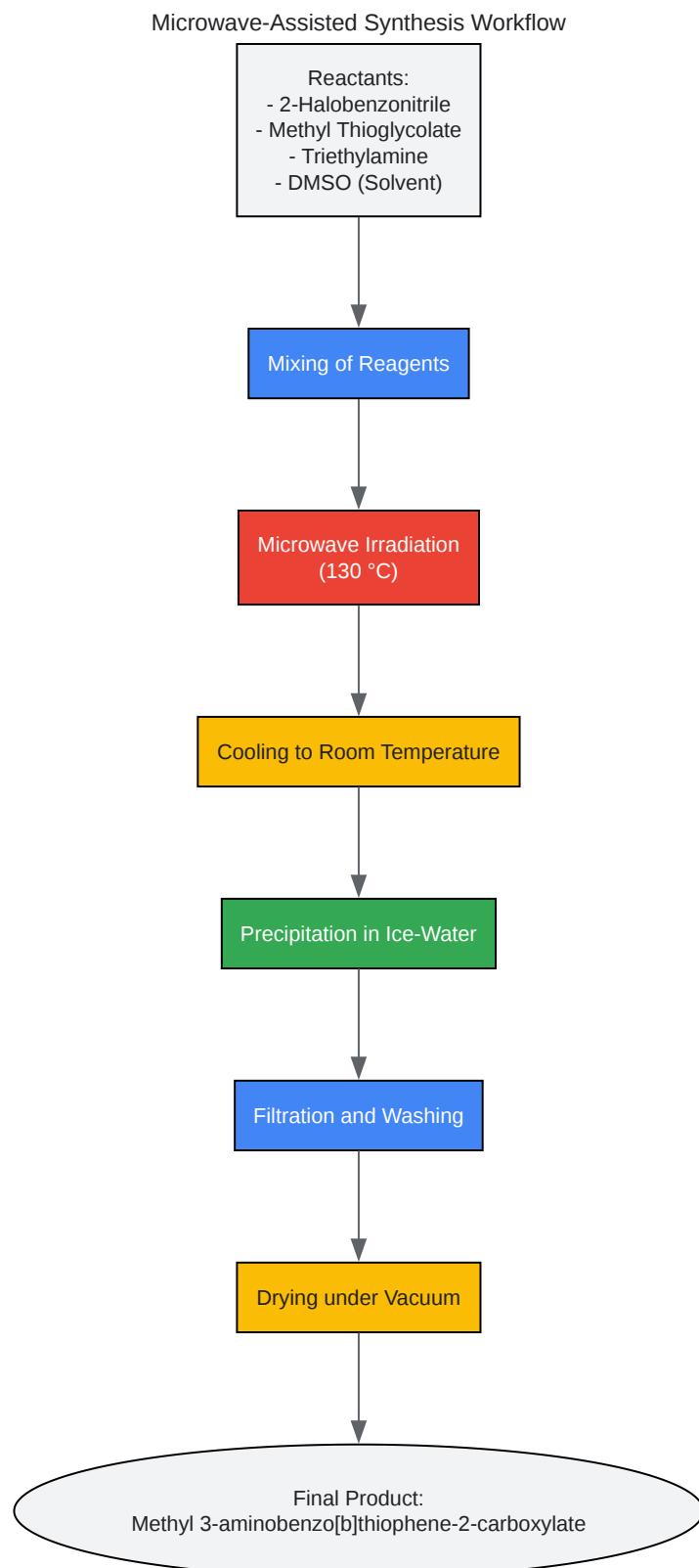
The structural integrity of **Methyl 3-aminobenzo[b]thiophene-2-carboxylate** is confirmed through various spectroscopic techniques. The following table summarizes key spectral data.

Spectrum Type	Key Peaks / Shifts (δ in ppm)
^1H NMR (DMSO-d ₆)	8.54 (1H, s), 7.91 (1H, d), 7.84 (1H, d), 7.78 (2H, d), 7.51 (2H, app t), 7.39 (1H, t), 7.26 (2H, bs, NH ₂), 3.80 (3H, s, Me)[4]
^{13}C NMR (DMSO-d ₆)	164.8 (C), 149.9 (C), 139.6 (C), 138.0 (C), 136.2 (C), 132.2 (C), 129.0 (CH), 127.5 (CH), 127.2 (CH), 126.7 (CH), 123.6 (CH), 121.0 (CH), 95.0 (C), 51.2 (Me)[4]
Infrared (IR) (cm ⁻¹)	3439 (N-H), 3338 (N-H), 2949 (C-H), 1658 (C=O)[4]
Mass Spectrometry (MS)	m/z (ES) 284 (MH ⁺ , 100%) for a phenyl-substituted derivative, indicating the amenability of the core structure to mass spectrometric analysis.[4]

Experimental Protocols

The synthesis of **Methyl 3-aminobenzo[b]thiophene-2-carboxylate** is efficiently achieved through a microwave-assisted annulation reaction. This method offers rapid reaction times and high yields, making it suitable for laboratory-scale and potentially scalable production.

Microwave-Assisted Synthesis from 2-Halobenzonitriles


This procedure details a general method for the synthesis of 3-aminobenzo[b]thiophenes from commercially available benzonitriles.[1][5]

Materials:

- Substituted 2-halobenzonitrile (1.0 equiv.)
- Methyl thioglycolate (1.05 equiv.)
- Triethylamine (3.1 equiv.)
- Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution)

Procedure:

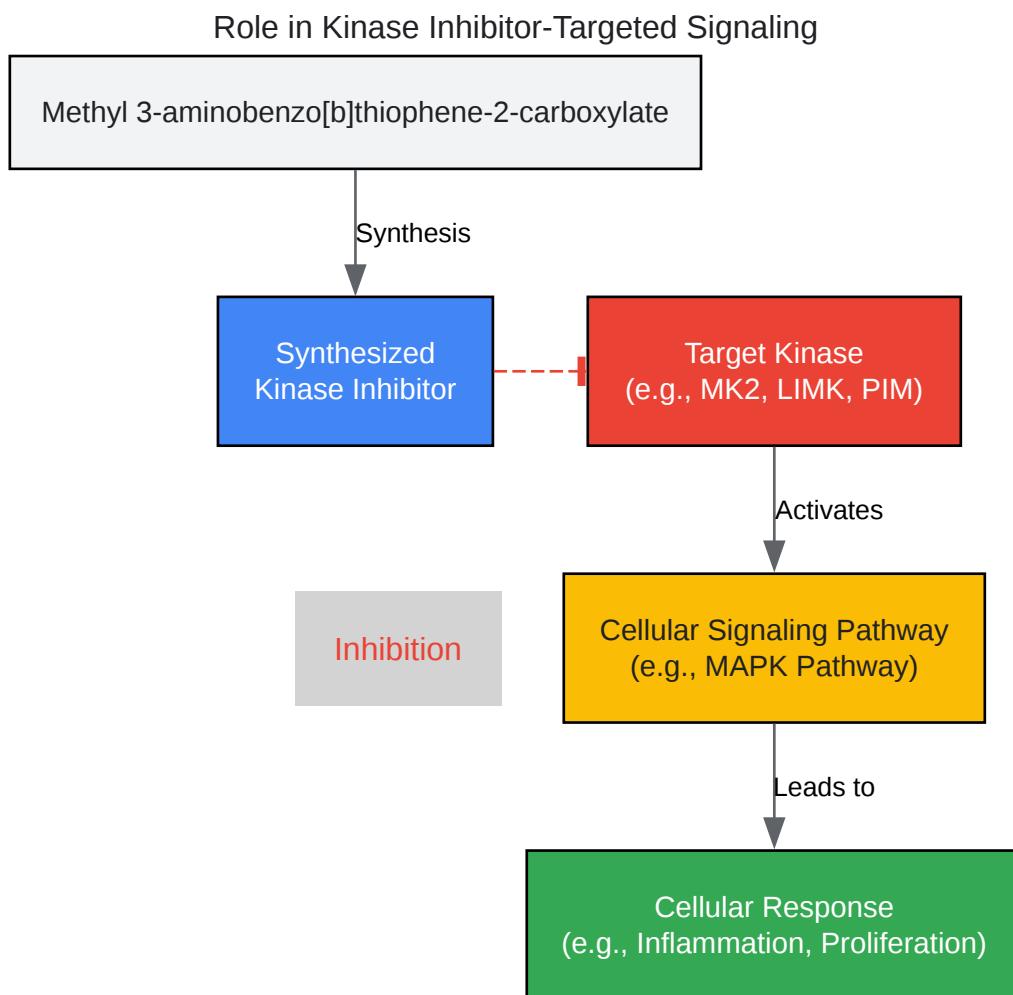
- A mixture of the 2-halobenzonitrile, methyl thioglycolate, and triethylamine is prepared in dry DMSO.
- The reaction mixture is subjected to microwave irradiation at 130 °C. The hold time is dependent on the specific substrate and should be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled to room temperature.
- The cooled mixture is poured into ice-water, leading to the precipitation of the solid product.
- The precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the final product.

[Click to download full resolution via product page](#)

Microwave-Assisted Synthesis Workflow

Applications in Drug Discovery and Development

Methyl 3-aminobenzo[b]thiophene-2-carboxylate serves as a crucial scaffold for the synthesis of a variety of biologically active compounds, most notably kinase inhibitors. Its structural features allow for diverse chemical modifications, making it a valuable starting material in medicinal chemistry.


Kinase Inhibitor Synthesis

The 3-aminobenzo[b]thiophene core is a privileged structure in the design of inhibitors for several protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[\[1\]](#)[\[6\]](#) This scaffold has been successfully employed in the development of inhibitors for:

- LIM Kinases (LIMK): Involved in the regulation of the actin cytoskeleton and cell motility.
- PIM Kinases: A family of serine/threonine kinases implicated in cell survival and proliferation.
- MAPK-activated protein kinase 2 (MK2): A downstream target of the p38 MAPK signaling pathway, involved in inflammation and cellular stress responses.[\[1\]](#)

Role in Signaling Pathways

The therapeutic efficacy of kinase inhibitors derived from **Methyl 3-aminobenzo[b]thiophene-2-carboxylate** stems from their ability to modulate specific intracellular signaling pathways. For instance, an MK2 inhibitor developed from this scaffold can intervene in the MAPK signaling cascade, which is crucial for cellular responses to inflammatory stimuli.

[Click to download full resolution via product page](#)

Targeting Cellular Signaling Pathways

Other Therapeutic Areas

Beyond kinase inhibition, derivatives of this benzothiophene scaffold are being explored for other therapeutic applications. For instance, it is a precursor for compounds that act as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, which have potential applications in cancer therapy and as senotherapeutics to eliminate senescent cells.[7][8]

In conclusion, **Methyl 3-aminobenzo[b]thiophene-2-carboxylate** is a versatile and highly valuable molecule in the field of drug discovery. Its straightforward synthesis and chemical tractability make it an ideal starting point for the development of novel therapeutics targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing)
DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. Methyl 3-aminobenzo[b]thiophene-2-carboxylate | CymitQuimica [cymitquimica.com]
- 3. Methyl 3-aminobenzo[b]thiophene-2-carboxylate, 97% 5 g | Request for Quote [thermofisher.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 3-aminobenzo[b]thiophene-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1362130#methyl-3-aminobenzo-b-thiophene-2-carboxylate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com